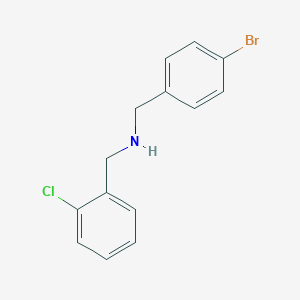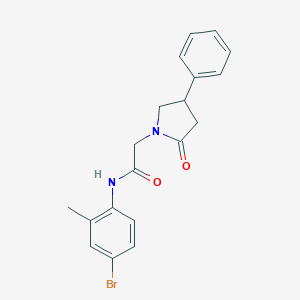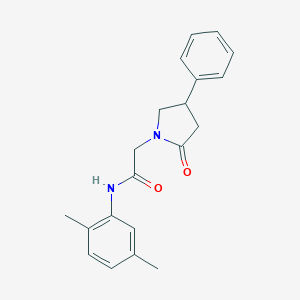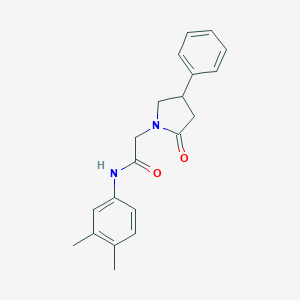
3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed for use in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves inhibition of certain enzymes, as mentioned above. The compound binds to the active site of the enzyme and prevents it from carrying out its function. This results in a downstream effect on cellular processes that are regulated by the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide have been studied in various cell lines and animal models. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its high purity and stability. The synthesis method has been optimized to yield high quantities of the compound with minimal impurities. Another advantage is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. One limitation is that the compound may have off-target effects on other enzymes or cellular processes, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its neuroprotective effects in more detail, particularly in animal models of neurodegenerative diseases. Additionally, further research may be needed to fully understand the mechanism of action and potential off-target effects of the compound.
Méthodes De Synthèse
The synthesis of 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves several steps. The starting material is 2-methoxy-3,5-dibromobenzamide, which is reacted with 5-chloro-6-methyl-1,3-benzothiazole-2-amine in the presence of a catalyst to form the intermediate. The intermediate is then reacted with a coupling reagent to form the final product. The synthesis method has been optimized to yield high purity and high quantities of the compound.
Applications De Recherche Scientifique
3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, including protein kinase C and tyrosine kinases. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
Formule moléculaire |
C16H11Br2ClN2O2S |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H11Br2ClN2O2S/c1-7-3-13-12(6-11(7)19)20-16(24-13)21-15(22)9-4-8(17)5-10(18)14(9)23-2/h3-6H,1-2H3,(H,20,21,22) |
Clé InChI |
ZDLAWCOPLVDUSY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC(=CC(=C3OC)Br)Br |
SMILES canonique |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C(=CC(=C3)Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)

![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)



![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B283600.png)